Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

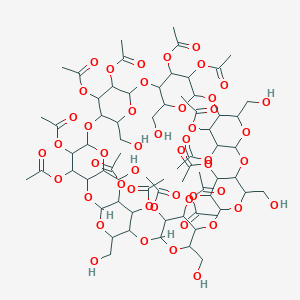

The compound “[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate” is a highly complex organic molecule. This compound features multiple acetoxy groups and hydroxymethyl groups, indicating it is likely a derivative of a larger polycyclic structure. Such compounds are often of interest in fields like medicinal chemistry, materials science, and synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including protection and deprotection of functional groups, selective acetylation, and cyclization reactions. The starting materials could include polyhydroxy compounds and acetic anhydride for acetylation. Reaction conditions would need to be carefully controlled to ensure selective acetylation and to avoid overreaction.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques such as automated synthesis and high-throughput screening. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetoxy groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of polyhydroxy compounds.

Substitution: Formation of new functionalized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Chiral Separation

One of the notable applications of HAD-β-CD is in the chiral separation of pharmaceuticals. A study demonstrated that HAD-β-CD can effectively separate enantiomers of terbutaline, a common bronchodilator. The molecular dynamics and quantum mechanics modeling indicated that the R-enantiomer of terbutaline binds more tightly to HAD-β-CD compared to the S-enantiomer, enhancing its stability through hydrophobic interactions. This property makes HAD-β-CD a valuable tool in the pharmaceutical industry for the purification and analysis of chiral drugs .

1.2 Drug Delivery Systems

HAD-β-CD has been investigated for its potential in drug delivery systems. Its ability to form inclusion complexes with various hydrophobic drugs enhances their solubility and bioavailability. For instance, studies have shown that HAD-β-CD can encapsulate anti-inflammatory drugs, improving their therapeutic efficacy while reducing side effects. This property is particularly beneficial for drugs with poor aqueous solubility .

Biomedical Applications

2.1 Gene Delivery

In gene therapy, HAD-β-CD can play a crucial role as a non-viral vector for gene delivery. Its ability to complex with nucleic acids enhances the stability and transfection efficiency of genetic material into target cells. Research indicates that cyclodextrins, including HAD-β-CD, can significantly reduce cytotoxicity while improving gene expression levels in various cell lines .

2.2 Toxicity Reduction

HAD-β-CD has been explored for its potential to mitigate the toxicity associated with certain drugs. For example, studies on mianserin hydrochloride, an antidepressant known for its side effects, revealed that complexation with β-cyclodextrins could reduce cytotoxicity significantly. This suggests that HAD-β-CD may serve as a protective agent in drug formulations .

Analytical Applications

3.1 Chromatographic Techniques

HAD-β-CD is widely used in chromatographic techniques for the separation and analysis of compounds. Its unique binding properties allow for enhanced resolution in liquid chromatography, particularly for chiral compounds. The incorporation of HAD-β-CD into stationary phases has been shown to improve separation efficiency and selectivity .

3.2 Sensing Applications

The potential of HAD-β-CD in sensor technology is being explored due to its ability to form host-guest complexes with various analytes. This property can be utilized in the development of selective sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceutical | Chiral separation of terbutaline | Enhanced selectivity and stability |

| Drug delivery systems | Improved solubility and bioavailability | |

| Biomedical | Gene delivery | Reduced cytotoxicity; enhanced transfection |

| Toxicity reduction | Mitigation of drug side effects | |

| Analytical | Chromatographic techniques | Improved resolution and selectivity |

| Sensing applications | Selective detection capabilities |

Mecanismo De Acción

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple functional groups allow for diverse interactions with enzymes, receptors, and other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

Cyclodextrins: Similar polycyclic structures with multiple hydroxyl groups.

Polysaccharides: Complex carbohydrates with multiple hydroxyl groups.

Polyacetates: Compounds with multiple acetoxy groups.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, combining multiple acetoxy and hydroxymethyl groups in a polycyclic framework

Actividad Biológica

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (HDA-β-CD) is a chemically modified form of beta-cyclodextrin (β-CD), which is known for its unique ability to form inclusion complexes with various guest molecules. This article explores the biological activity of HDA-β-CD, highlighting its solubility, drug delivery potential, and enzyme interactions, supported by recent research findings and case studies.

1. Chemical Structure and Properties

HDA-β-CD is characterized by the acetylation of hydroxyl groups at the 2 and 3 positions of the beta-cyclodextrin molecule. This modification enhances its solubility in organic solvents and alters its interaction with guest molecules. The degree of substitution (DS) significantly influences its biological properties, including its capacity to form inclusion complexes.

2.1 Solubility and Drug Delivery

HDA-β-CD has been shown to significantly improve the solubility of poorly soluble drugs. For instance, studies indicate that complexation with HDA-β-CD can enhance the solubility and stability of various pharmaceuticals, leading to improved bioavailability. This is particularly relevant in the context of hydrophobic drugs that require effective solubilization for therapeutic efficacy.

2.2 Enzyme Interaction and Inhibition

Recent research has demonstrated that HDA-β-CD exhibits enzyme inhibition properties. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in metabolic pathways. The inhibitory effects can lead to potential therapeutic applications in conditions like diabetes and Alzheimer's disease.

- Case Study : A study revealed that HDA-β-CD significantly inhibited AChE activity, suggesting its potential use in developing treatments for neurodegenerative diseases .

The biological activity of HDA-β-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : The ability of HDA-β-CD to form stable inclusion complexes with various guest molecules enhances their solubility and bioavailability.

- Hydrophobic Interactions : The acetyl groups increase hydrophobic interactions with lipophilic drugs, facilitating better absorption through biological membranes.

- Reduced Toxicity : Compared to other cyclodextrin derivatives, HDA-β-CD exhibits lower hemolytic activity, making it a safer option for drug delivery applications .

4. Applications in Drug Delivery Systems

HDA-β-CD has been utilized in various drug delivery systems due to its favorable properties:

- Non-Viral Gene Delivery : Research indicates that incorporating HDA-β-CD into gene delivery systems can enhance transfection efficiency while reducing cytotoxicity .

- Anticancer Therapy : The complexation of anticancer agents with HDA-β-CD has shown improved therapeutic efficacy against different cancer types by enhancing drug stability and cellular uptake .

5. Conclusion

This compound presents significant potential in pharmaceutical applications due to its enhanced solubility, ability to form stable inclusion complexes, and reduced toxicity. Ongoing research continues to explore its capabilities in drug delivery systems, enzyme inhibition, and overall therapeutic efficacy.

Propiedades

IUPAC Name |

[37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98O49/c1-22(78)92-50-43-36(15-71)106-64(57(50)99-29(8)85)114-44-37(16-72)108-66(59(101-31(10)87)51(44)93-23(2)79)116-46-39(18-74)110-68(61(103-33(12)89)53(46)95-25(4)81)118-48-41(20-76)112-70(63(105-35(14)91)55(48)97-27(6)83)119-49-42(21-77)111-69(62(104-34(13)90)56(49)98-28(7)84)117-47-40(19-75)109-67(60(102-32(11)88)54(47)96-26(5)82)115-45-38(17-73)107-65(113-43)58(100-30(9)86)52(45)94-24(3)80/h36-77H,15-21H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJIYQCXCUPWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO)CO)CO)CO)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H98O49 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1723.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.